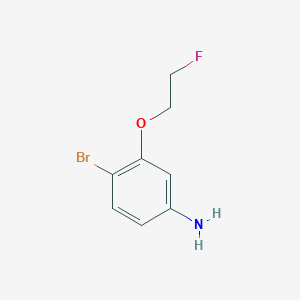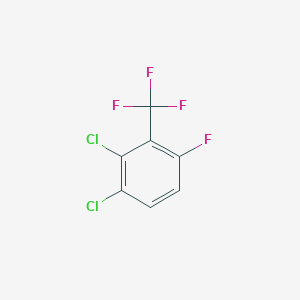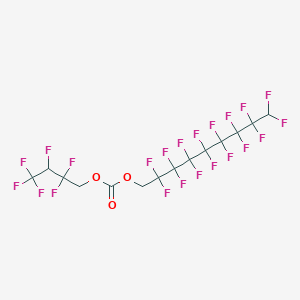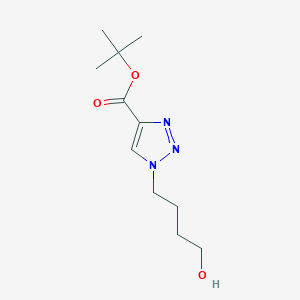
8-Chloroquinoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloroquinoline-6-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chloro group at the 8th position and an aldehyde group at the 6th position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoline-6-carbaldehyde typically involves the chlorination of quinoline derivatives followed by formylation. One common method involves the use of Vilsmeier-Haack reaction, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used to introduce the aldehyde group at the desired position .
Industrial Production Methods: Industrial production methods often involve large-scale chlorination and formylation reactions under controlled conditions to ensure high yield and purity. Catalysts such as piperidine, pyridine, and triethylamine are commonly used to facilitate these reactions .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroquinoline-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or L-proline are used.
Major Products Formed:
Oxidation: 8-Chloroquinoline-6-carboxylic acid.
Reduction: 8-Chloroquinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloroquinoline-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of antimalarial and anticancer drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloroquinoline-6-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it may inhibit specific enzymes or interfere with DNA replication in microbial cells, leading to their death. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 4-Chloroquinoline-2-carbaldehyde
- 6-Chloroquinoline-4-carbaldehyde
Comparison: 8-Chloroquinoline-6-carbaldehyde is unique due to the specific positioning of the chloro and aldehyde groups, which influences its reactivity and biological activity. Compared to other chloroquinoline carbaldehydes, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific applications.
Properties
CAS No. |
916812-11-8 |
|---|---|
Molecular Formula |
C10H6ClNO |
Molecular Weight |
191.61 g/mol |
IUPAC Name |
8-chloroquinoline-6-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO/c11-9-5-7(6-13)4-8-2-1-3-12-10(8)9/h1-6H |
InChI Key |
QWFBSECDIZSCGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2-Methylbutan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B12088552.png)
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol](/img/structure/B12088556.png)
![Boronic acid, B-[2-ethoxy-5-(1-methylethyl)phenyl]-](/img/structure/B12088572.png)

![4-Morpholin-4-yl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B12088586.png)
![3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one;hydrochloride](/img/structure/B12088594.png)





![{6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol](/img/structure/B12088616.png)
